molecular formula C18H18N4O4 B2820925 N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide CAS No. 2379952-07-3

N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide

Cat. No. B2820925
CAS RN: 2379952-07-3
M. Wt: 354.366
InChI Key: WCOHGXXAXGXQPM-UHFFFAOYSA-N
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Description

The compound “N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a morpholine ring, a benzoxazole ring, and a pyridine ring . These functional groups suggest that the compound may have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring, the construction of the benzoxazole ring, and the coupling of these two components with the pyridine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the morpholine, benzoxazole, and pyridine rings. The morpholine ring is a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom . The benzoxazole ring is a fused ring system containing a benzene ring fused to an oxazole ring . The pyridine ring is a six-membered ring containing five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the morpholine, benzoxazole, and pyridine rings. Each of these rings has different reactivity due to the different electronic properties of the atoms involved .

properties

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-17-13(2-1-5-19-17)18(24)20-12-3-4-16-14(10-12)15(21-26-16)11-22-6-8-25-9-7-22/h1-5,10H,6-9,11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOHGXXAXGXQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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